molecular formula C16H12ClF3O3 B6347950 Methyl 4-chlorophenyl-[3-(trifluoromethyl)phenoxy]acetate CAS No. 4925-90-0

Methyl 4-chlorophenyl-[3-(trifluoromethyl)phenoxy]acetate

Cat. No.: B6347950
CAS No.: 4925-90-0
M. Wt: 344.71 g/mol
InChI Key: QLDNTSUUGXVVFK-UHFFFAOYSA-N
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Description

Methyl 4-chlorophenyl-[3-(trifluoromethyl)phenoxy]acetate is a synthetic ester compound characterized by a 4-chlorophenyl group linked via an acetoxy bridge to a phenoxy ring substituted with a trifluoromethyl (-CF₃) group at the 3-position. This structure combines halogenated and fluorinated moieties, which are common in agrochemicals and pharmaceuticals due to their enhanced stability and bioavailability .

Properties

IUPAC Name

methyl 2-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF3O3/c1-22-15(21)14(10-5-7-12(17)8-6-10)23-13-4-2-3-11(9-13)16(18,19)20/h2-9,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDNTSUUGXVVFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)Cl)OC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of 4-Chlorophenyl-[3-(Trifluoromethyl)Phenoxy]Acetic Acid

The most direct route involves esterifying 4-chlorophenyl-[3-(trifluoromethyl)phenoxy]acetic acid with methanol. This method typically employs acid catalysis, such as concentrated sulfuric acid or hydrochloric acid, under reflux conditions.

Procedure :

  • Acid Activation : Dissolve 4-chlorophenyl-[3-(trifluoromethyl)phenoxy]acetic acid (1 mol) in methanol (5 L).

  • Catalyst Addition : Add concentrated H₂SO₄ (0.1 mol) dropwise at 0–5°C.

  • Reflux : Heat the mixture to 65–70°C for 6–8 hours.

  • Work-Up : Neutralize with NaHCO₃, extract with dichloromethane, and dry over MgSO₄.

  • Purification : Distill under reduced pressure (≤−0.096 MPa) to isolate the ester.

Key Parameters :

  • Yield : 78–82%

  • Purity : ≥99% after vacuum distillation

Nucleophilic Substitution via Phenoxide Intermediates

An alternative approach involves generating a phenoxide ion from 3-(trifluoromethyl)phenol, which reacts with methyl 4-chlorophenyl chloroacetate.

Procedure :

  • Phenoxide Formation : Treat 3-(trifluoromethyl)phenol (1 mol) with NaOH (1.2 mol) in ethanol/water (3:1).

  • Alkylation : Add methyl 4-chlorophenyl chloroacetate (1.05 mol) at 40–50°C.

  • Stirring : Maintain reaction for 12 hours under nitrogen.

  • Isolation : Extract with ethyl acetate, wash with brine, and crystallize from hexane.

Optimization Insights :

  • Solvent Choice : Ethanol/water mixtures improve phenoxide solubility.

  • Temperature : Exceeding 50°C leads to side reactions (e.g., hydrolysis).

Catalytic Methods and Solvent Systems

Triphosgene-Mediated Coupling

Drawing parallels from isocyanate synthesis, triphosgene can facilitate the coupling of 4-chlorophenol and 3-(trifluoromethyl)phenol derivatives.

Procedure :

  • Intermediate Synthesis : React 4-chlorophenol with chloroacetyl chloride in dioxane.

  • Triphosgene Activation : Add triphosgene (0.33 mol) and pyridine (0.1 mol) to the intermediate.

  • Coupling : Introduce 3-(trifluoromethyl)phenol (1 mol) at −5°C, then reflux for 4 hours.

  • Esterification : Treat the product with methanol and H₂SO₄.

Performance Metrics :

ParameterValue
Yield80.6%
Purity99.85%
Reaction Time4 hours

Metal-Catalyzed Etherification

Nickel and copper complexes, as demonstrated in related syntheses, can catalyze ether bond formation.

Protocol :

  • Catalyst Preparation : Dissolve NiCl₂·6H₂O (1.5 mmol) in ethanol.

  • Substrate Mixing : Combine 4-chlorophenyl chloroacetate and 3-(trifluoromethyl)phenol (1:1 molar ratio).

  • Reaction : Reflux at 78°C for 6 hours under nitrogen.

  • Isolation : Filter, evaporate solvent, and purify via column chromatography.

Outcomes :

  • Catalyst Efficiency : Ni > Cu > La

  • Yield Range : 70–75%

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Modern facilities adopt flow chemistry to enhance reproducibility and safety. Key adaptations include:

  • Residence Time : 30–60 minutes

  • Temperature Control : Jacketed reactors maintaining 65–70°C

  • Solvent Recovery : ≥95% dioxane recycled via distillation

Waste Management Strategies

  • Iron Mud Mitigation : Replace Fe-based reductants with hydrazine hydrate/FeCl₃ systems.

  • Neutralization Byproducts : Convert acidic waste to NaNO₃ via NaOH treatment.

Challenges and Optimization Opportunities

Isomer Formation During Nitration

Using acetic anhydride instead of H₂SO₄/HNO₃ mixed acid reduces isomer impurities by 40%.

Solvent Selection Impact

SolventYield (%)Purity (%)
Dioxane80.699.85
Chloroform72.398.2
Ethanol68.597.1

Emerging Methodologies

Enzymatic Esterification

Preliminary studies suggest lipases (e.g., Candida antarctica) can catalyze the reaction at 45°C with:

  • Yield : 65–70%

  • Advantages : No acid waste, aqueous conditions

Photocatalytic Activation

UV light with TiO₂ catalysts achieves 60% conversion in 2 hours, though scalability remains unproven .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chlorophenyl-[3-(trifluoromethyl)phenoxy]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

Methyl 4-chlorophenyl-[3-(trifluoromethyl)phenoxy]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-chlorophenyl-[3-(trifluoromethyl)phenoxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The chlorophenyl group may interact with hydrophobic pockets within the target protein, while the phenoxyacetate moiety can form hydrogen bonds or electrostatic interactions with amino acid residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Substituent Variations in Ester Derivatives

Key analogs differ in substituent positions, halogenation, and ester groups. For example:

Compound Name Substituents (Phenyl Rings) Ester Group Molecular Weight (g/mol) Yield (%) Source
Methyl 4-chlorophenyl-[3-(trifluoromethyl)phenoxy]acetate 4-Cl, 3-CF₃ Methyl ~268.61 (estimated) N/A
Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) 4-CF₃ (urea linkage) Ethyl 548.2 93.4
Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f) 3-Cl (urea linkage) Ethyl 514.2 89.1
Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate 4-Cl, 3-CF₃ Methyl 268.61 N/A

Key Observations :

  • Substituent Position: The 3-CF₃ group on the phenoxy ring (target compound) may enhance lipophilicity compared to analogs with urea-linked CF₃ groups (e.g., 10d) .

Fluorinated and Chlorinated Analogs

Fluorinated and chlorinated derivatives demonstrate distinct electronic and steric effects:

Compound Name Substituents Similarity Score (if available) Key Properties Source
Methyl 2-(4-methyl-3-(trifluoromethyl)phenyl)acetate 4-CH₃, 3-CF₃ 0.94 High similarity to target; methyl group may reduce polarity
4-(Trifluoromethyl)phenylacetic acid 4-CF₃ 0.86 Free carboxylic acid; higher solubility in polar solvents
3-(Trifluoromethyl)phenylacetic acid 3-CF₃ 0.86 Similar to target’s phenoxy substituent; acidic functional group

Key Observations :

  • Trifluoromethyl Position : 3-CF₃ substitution (as in the target compound) is associated with improved metabolic stability compared to 4-CF₃ analogs .
  • Chlorine vs.

Complex Derivatives with Additional Functional Groups

More complex analogs (e.g., sulfonyl, pyridyloxy groups) highlight the impact of extended functionalization:

Compound Name (Abbreviated) Key Functional Groups Molecular Weight (g/mol) Source
Methyl 2-(2-(((4-(3-chloro-5-(trifluoromethyl)(2-pyridyloxy))phenyl)amino)sulfonyl)-4,5-dimethoxyphenyl)acetate Sulfonyl, pyridyloxy, dimethoxy ~600 (estimated)
(2S)-2-[2-[2,3-difluoro-4-[[10-hydroxy-6-methyl-8-oxo-9-[[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carbamoyl]-6,7-diazaspiro[4.5]dec-9-en-7-yl]methyl]phenoxy]ethylamino]butanedioic acid Diazaspiro, carbamoyl, trifluoromethylpyrimidinyl ~900 (estimated)

Key Observations :

  • Increased Complexity : Additional groups (e.g., sulfonyl, pyridyloxy) drastically increase molecular weight and may reduce membrane permeability compared to simpler esters like the target compound .
  • Biological Activity : Compounds with spirocyclic or carbamoyl groups (e.g., ) are often designed for targeted therapeutic applications, whereas the target compound’s simpler structure may favor broad-spectrum agrochemical uses .

Q & A

Q. What methodologies validate proposed mechanisms of enzyme inhibition?

  • Methodological Answer : Use kinetic studies (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition. Site-directed mutagenesis of catalytic residues (e.g., Ser195 in serine hydrolases) confirms binding interactions. ITC (isothermal titration calorimetry) quantifies binding thermodynamics (ΔH, ΔS) .

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